REACTION_CXSMILES
|
Br[C:2]1[N:3]=[C:4]2[N:11]([CH2:12][CH:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH2:10][C:9](=[O:19])[NH:8][C:5]2=[N:6][CH:7]=1.C[Sn](C)(C)[C:22]1[CH:23]=[CH:24][C:25]([C:28]([OH:31])([CH3:30])[CH3:29])=[N:26][CH:27]=1.ClCCl>CN(C)C=O>[OH:31][C:28]([C:25]1[N:26]=[CH:27][C:22]([C:2]2[N:3]=[C:4]3[N:11]([CH2:12][CH:13]4[CH2:18][CH2:17][O:16][CH2:15][CH2:14]4)[CH2:10][C:9](=[O:19])[NH:8][C:5]3=[N:6][CH:7]=2)=[CH:23][CH:24]=1)([CH3:30])[CH3:29]
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Name
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6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
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Quantity
|
35.98 g
|
Type
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reactant
|
Smiles
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BrC=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
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Name
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2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol
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Quantity
|
33 g
|
Type
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reactant
|
Smiles
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C[Sn](C=1C=CC(=NC1)C(C)(C)O)(C)C
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Name
|
|
Quantity
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8.05 g
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Type
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reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
288 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled slightly
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Type
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ADDITION
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Details
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poured
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Type
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TEMPERATURE
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Details
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while still warm onto a silica gel column
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Type
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CUSTOM
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Details
|
purified
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Type
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CUSTOM
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Details
|
organic volatiles removed under reduced pressure
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Type
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CUSTOM
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Details
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The residue was triturated with 20% ethyl acetate in hexanes
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Type
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CUSTOM
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Details
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The slightly yellow solid was dried under reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
OC(C)(C)C1=CC=C(C=N1)C=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.3 mmol | |
AMOUNT: MASS | 15.08 g | |
YIELD: PERCENTYIELD | 35.8% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |